molecular formula C11H9ClN2 B1625907 3-Chloro-6-(3-methylphenyl)pyridazine CAS No. 66549-34-6

3-Chloro-6-(3-methylphenyl)pyridazine

Cat. No.: B1625907
CAS No.: 66549-34-6
M. Wt: 204.65 g/mol
InChI Key: IEIFRHAHAWOUJM-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-methylphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound features a chlorine atom at the third position and a 3-methylphenyl group at the sixth position of the pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with 3-methylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Cross-Coupling Reactions:

Scientific Research Applications

3-Chloro-6-(3-methylphenyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-methylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine
  • 3-Chloro-6-phenylpyridazine
  • 3-Chloro-6-(4-methylphenyl)pyridazine

Comparison

Compared to its analogs, 3-Chloro-6-(3-methylphenyl)pyridazine may exhibit unique biological activities due to the presence of the 3-methylphenyl group. This substituent can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-chloro-6-(3-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFRHAHAWOUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498761
Record name 3-Chloro-6-(3-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-34-6
Record name Pyridazine, 3-chloro-6-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66549-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(3-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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